1-(Bromomethyl)-2-(fluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

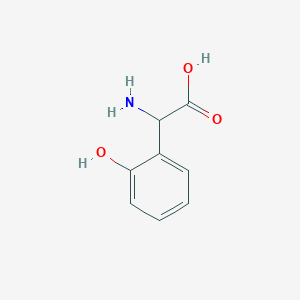

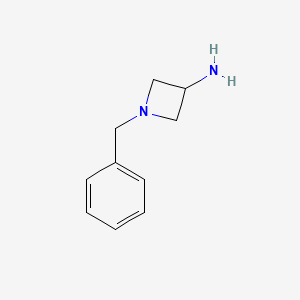

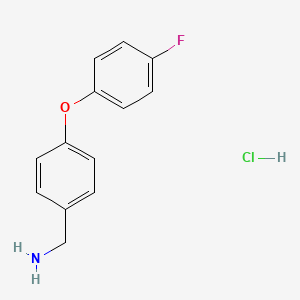

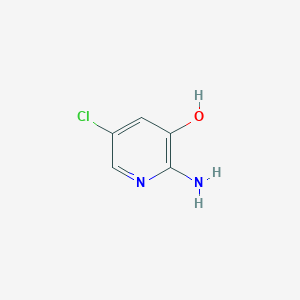

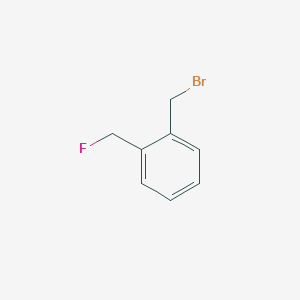

“1-(Bromomethyl)-2-(fluoromethyl)benzene” is a compound that contains a benzene ring, which is a cyclic structure consisting of six carbon atoms . This compound has a bromomethyl group (-CH2Br) and a fluoromethyl group (-CH2F) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-2-(fluoromethyl)benzene” would consist of a benzene ring with a bromomethyl group and a fluoromethyl group attached. The benzene ring is a planar molecule containing a ring of six carbon atoms each with a hydrogen atom attached . The bromomethyl and fluoromethyl groups would replace two of these hydrogen atoms .Scientific Research Applications

Fluorescence-Based Materials and Techniques

Scientific Field

This application falls under the field of Organic & Biomolecular Chemistry .

Application Summary

Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted over the last century throughout various basic research fields and industries . These organic molecule-based fluorophores have ushered in a new era in biology and materials science .

Methods of Application

The development of these fluorophores involves the design and analysis of the relationship between its structure and photophysical properties both in the solution- and solid-state . The specific methods of application or experimental procedures would depend on the specific use case and the type of SBBF being used.

Results or Outcomes

The use of these fluorophores has led to advances in analytical, imaging, and sensing techniques . However, the document does not provide specific quantitative data or statistical analyses .

Intermediate for Active Pharmaceutical Ingredient Manufacturing

Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Application Summary

1,3,5-Tribromobenzene, a benzene-based compound, is used as an intermediate for active pharmaceutical ingredient manufacturing . It acts as an intermediate for the preparation of 1,3,5-trimethoxytoluene . It also forms molecular complexes with [60]-and [70] fullerenes .

Methods of Application

The specific methods of application or experimental procedures would depend on the specific pharmaceutical ingredient being manufactured and the type of fullerene being used.

Results or Outcomes

The use of this compound as an intermediate in pharmaceutical ingredient manufacturing has led to the development of various drugs . However, the document does not provide specific quantitative data or statistical analyses .

properties

IUPAC Name |

1-(bromomethyl)-2-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJRLLVWSOVELC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CF)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279538 |

Source

|

| Record name | 1-(Bromomethyl)-2-(fluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-(fluoromethyl)benzene | |

CAS RN |

158884-44-7 |

Source

|

| Record name | 1-(Bromomethyl)-2-(fluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158884-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-(fluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.